molecular formula C13H24N2O4 B3022212 Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate CAS No. 179688-99-4

Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate

Cat. No. B3022212
M. Wt: 272.34 g/mol
InChI Key: AAQBBKIVIMLWIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate” is a chemical compound with the molecular formula C13H24N2O4 and a molecular weight of 272.34 . It is also known by its IUPAC name, methyl {4-[(tert-butoxycarbonyl)amino]-1-piperidinyl}acetate . This compound is typically stored under refrigerated conditions .


Molecular Structure Analysis

The molecular structure of “Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate” can be analyzed using its InChI code: 1S/C13H24N2O4/c1-13(2,3)19-12(17)14-10-5-7-15(8-6-10)9-11(16)18-4/h10H,5-9H2,1-4H3,(H,14,17) . This code provides a standard way to encode the compound’s molecular structure and is used in various chemical databases.


Physical And Chemical Properties Analysis

“Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate” has a molecular weight of 272.34 . It is typically stored under refrigerated conditions . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Application 1: Synthesis of Racemic 2-(tert-Butoxycarbon-ylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid

  • Summary of the Application : This compound is used in the synthesis of a new derivative of β-(1,2,4-Triazol-1-yl)alanine . Triazoles are an important class of biologically active heterocyclic compounds that have received a great deal of attention since their discovery .
  • Methods of Application or Experimental Procedures : The synthesis involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .
  • Results or Outcomes : The synthesis resulted in a simple synthetic approach to racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine in four steps and 68% overall yield starting from oxazoline derivative .

Application 2: Deprotection of tert-butoxycarbonyl (Boc) Amino Acids and Peptides

  • Summary of the Application : The tert-butoxycarbonyl (Boc) group is one of the more widely used amine protecting groups . The most common method for its deprotection uses TFA and generally requires large excesses (TFA:CH2Cl2 (1:1)), reaction times ranging from 2-16 h depending on the substrate and a tedious purification process .
  • Methods of Application or Experimental Procedures : The method for high temperature Boc deprotection of amino acid and peptides in a phosphonium ionic liquid is described . The ionic liquid had low viscosity, high thermal stability and demonstrated catalytic effect .
  • Results or Outcomes : The study extended the possibility for extraction of water-soluble polar organic molecules using ionic liquids .

Application 3: Synthesis of ®-Methyl 2-((Tert-Butoxycarbonyl)Amino)-3-((Tert-Butyldimethylsilyl)Thio)Propanoate

  • Summary of the Application : This compound is a key intermediate of the natural product Biotin which is a water-soluble vitamin, involved in an essential part of the metabolic cycle causing catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids .
  • Methods of Application or Experimental Procedures : The compound was synthesized from L-cystine in overall yield 67% through three steps, which synthesis included esterification, protection of amine and thiol .
  • Results or Outcomes : The synthesis resulted in ®-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate .

Application 4: Amine Protection

  • Summary of the Application : The tert-butoxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . This compound can be used for the protection of amines .
  • Methods of Application or Experimental Procedures : Protection of amines can be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
  • Results or Outcomes : The use of this compound as a protecting group allows for the selective manipulation of amines in complex molecules .

Application 5: NMR Spectroscopy

  • Summary of the Application : This compound can be used in NMR spectroscopy, a powerful tool for determining the physical and chemical properties of atoms and the molecules in which they are contained .
  • Methods of Application or Experimental Procedures : The 1H, 13C and 15N-NMR spectra were recorded in chloroform-D (CDCl3) at 25 °C on a Bruker Avance III 700 (700 MHz for 1H, 176 MHz for 13C, 71 MHz for 15N) spectrometer equipped with a 5 mm TCI 1H- 13C/ 15N/D z-gradient cryoprobe .
  • Results or Outcomes : The study provided valuable information about the structure and dynamics of the compound .

Application 6: NMR Spectroscopy

  • Summary of the Application : This compound can be used in NMR spectroscopy, a powerful tool for determining the physical and chemical properties of atoms and the molecules in which they are contained .
  • Methods of Application or Experimental Procedures : The 1H, 13C and 15N-NMR spectra were recorded in chloroform-D (CDCl3) at 25 °C on a Bruker Avance III 700 (700 MHz for 1H, 176 MHz for 13C, 71 MHz for 15N) spectrometer equipped with a 5 mm TCI 1H- 13C/ 15N/D z-gradient cryoprobe .
  • Results or Outcomes : The study provided valuable information about the structure and dynamics of the compound .

properties

IUPAC Name

methyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)14-10-5-7-15(8-6-10)9-11(16)18-4/h10H,5-9H2,1-4H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQBBKIVIMLWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate

Synthesis routes and methods

Procedure details

4-(tert-butoxycarbonylamino)piperidine (1.2 g) and potassium carbonate (1.2 g) were suspended in dimethylformamide (20 mL), and then methyl bromoacetate (0.62 mL) was added. The reaction solution was stirred for one hour and water was added, followed by extraction with ethyl acetate. The organic layer was washed in turn with water and saturated brine, and dried over anhydrous magnesium sulfate, and then the filtrate was concentrated. The residue was purified by silica gel chromatography (hexane:ethyl acetate=2:10:1) to obtain the title compound (1.36 g) having the following physical properties.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
0.62 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate
Reactant of Route 2
Reactant of Route 2
Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate
Reactant of Route 3
Reactant of Route 3
Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate
Reactant of Route 4
Reactant of Route 4
Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate
Reactant of Route 5
Reactant of Route 5
Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate
Reactant of Route 6
Reactant of Route 6
Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.